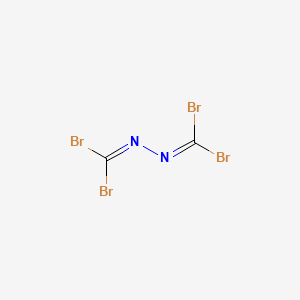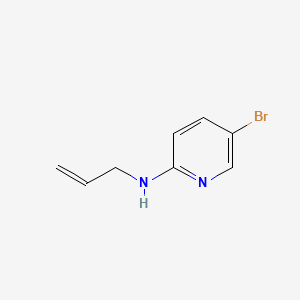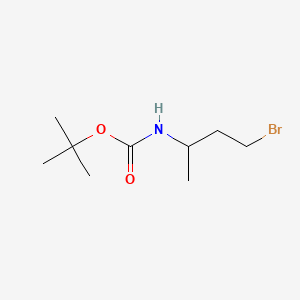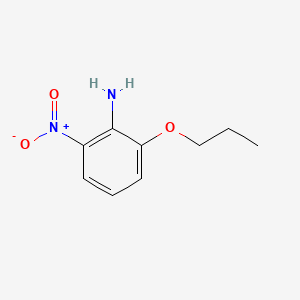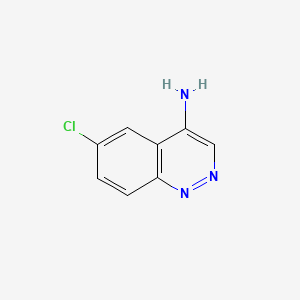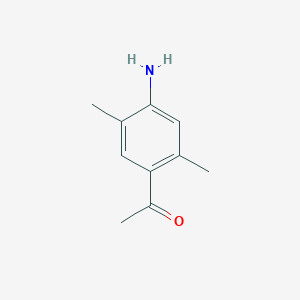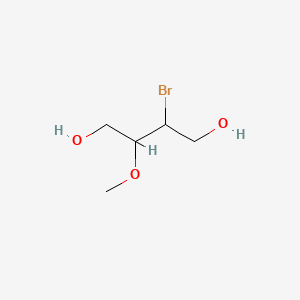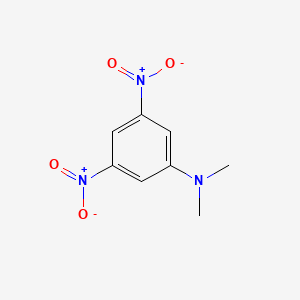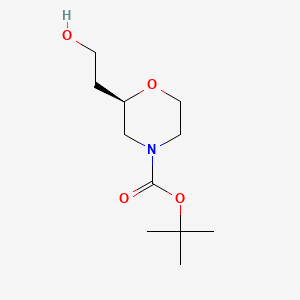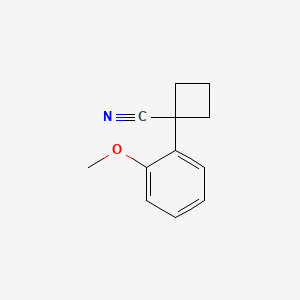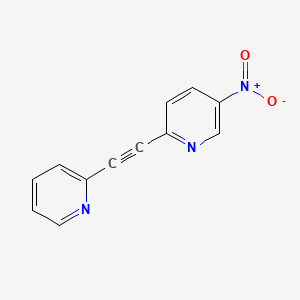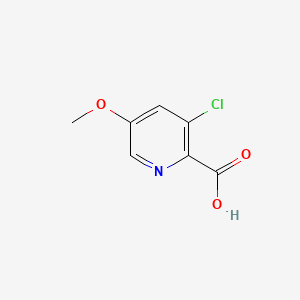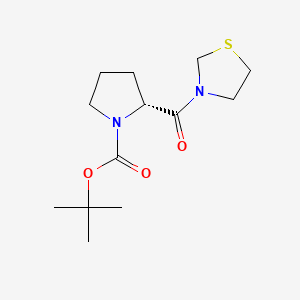
Tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate, also known as TBTCP, is a compound that has been studied extensively due to its potential applications in medicinal chemistry and biological research. This compound has shown promising results in a variety of areas, including the synthesis of drugs, the study of enzyme inhibition, and the study of metabolic pathways.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized via the mixed anhydride method and characterized by spectroscopic methods and X-ray diffraction studies. This research provides insight into the molecular structure and potential applications in material science and pharmaceuticals (S. Naveen et al., 2007).
Enzymatic Studies
The in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor was explored, revealing significant insights into its enzymatic degradation and potential implications for drug design and pharmacokinetics (H. Yoo et al., 2008).
Medicinal Chemistry
Research into the synthesis and pharmacological evaluation of pidotimod and its derivatives highlights the compound's immunostimulant activity, presenting a foundation for further therapeutic applications (A. Magni et al., 1994).
Material Science
Studies on the synthesis, characterization, and antibacterial activities of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives offer valuable insights into their potential as antibacterial agents, showcasing the broad applicability of this compound in developing new materials with enhanced biological properties (Zhong-Cheng Song et al., 2015).
Organic Chemistry
Investigations into dynamic kinetic resolution and chiral auxiliary applications demonstrate the versatility of tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate in stereoselective synthesis, contributing to the advancement of asymmetric synthesis methodologies (A. Kubo et al., 1995).
Propiedades
IUPAC Name |
tert-butyl (2R)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-13(2,3)18-12(17)15-6-4-5-10(15)11(16)14-7-8-19-9-14/h10H,4-9H2,1-3H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBQCPCBCCQUQD-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCSC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N2CCSC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

